N-(3-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(3-Chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine diamine derivative featuring a piperazinylmethyl group substituted with a 3-methoxyphenyl moiety and an aromatic 3-chlorophenyl substituent on the triazine core. Such compounds are often explored in medicinal chemistry due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic properties. The piperazine moiety is commonly associated with central nervous system (CNS) activity, while the triazine scaffold provides a stable framework for functionalization .
Properties
Molecular Formula |
C21H24ClN7O |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7O/c1-30-18-7-3-6-17(13-18)29-10-8-28(9-11-29)14-19-25-20(23)27-21(26-19)24-16-5-2-4-15(22)12-16/h2-7,12-13H,8-11,14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
SDOOOKHKULNQOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chloroaniline with cyanuric chloride to form an intermediate triazine derivative. This intermediate is then reacted with 4-(3-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(3-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for binding studies or as a probe for investigating biochemical pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
N-(3-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit notable antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains. A study reported that similar triazine derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
2. Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. The compound under consideration has been associated with the modulation of various signaling pathways involved in cancer cell proliferation and apoptosis. For instance, studies have shown that similar triazine compounds can inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Interaction with Receptors : It is hypothesized that the compound interacts with various cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazine derivatives can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a closely related triazine derivative in vitro on multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial pathogens. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituents on the triazine core, piperazine ring, or aromatic groups. These modifications impact physicochemical properties and biological interactions.
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Structure :
- Piperazine substituent: 3-chlorophenyl (electron-withdrawing)
- Triazine substituent: 2,4-dimethylphenyl (sterically bulky, lipophilic)
- Key Properties :
- Molecular weight: 423.9 g/mol
- XLogP3: 4.3 (high lipophilicity)
- Topological Polar Surface Area (TPSA): 83.2 Ų
- Comparison: The 3-chlorophenyl group on the piperazine reduces basicity compared to the target’s 3-methoxyphenyl substituent.
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Structure :
- Piperazine substituent: Benzyl (highly lipophilic)
- Triazine substituent: 3-chloro-2-methylphenyl (chloro for electronegativity, methyl for steric bulk)
- Comparison :
The benzyl group on piperazine significantly increases lipophilicity (predicted XLogP >5) compared to the target’s 3-methoxyphenyl. The 2-methyl group on the aromatic ring introduces steric hindrance, which may reduce binding affinity to flat receptor pockets .
N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine Hydrochloride
- Structure :
- Heterocycle: Pyrrolidinyl (five-membered, less basic than piperazine)
- Substituents: 3-methoxyphenyl and 3-methylphenyl (electron-donating and lipophilic)
- Comparison: The pyrrolidinyl group reduces basicity and hydrogen-bonding capacity relative to piperazinyl derivatives.
Data Table: Structural and Physicochemical Comparison
Research Implications
- Lipophilicity : Compounds with benzyl or dimethylphenyl groups (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
- Steric Factors : Bulky substituents (e.g., 2-methylphenyl in ) may hinder binding to compact active sites, whereas smaller groups (e.g., 3-chlorophenyl in the target) optimize fit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
